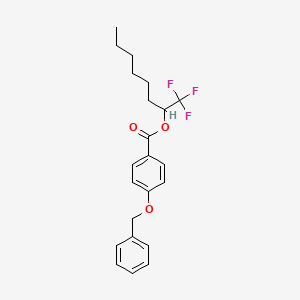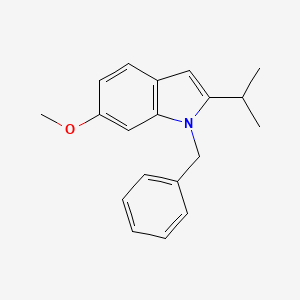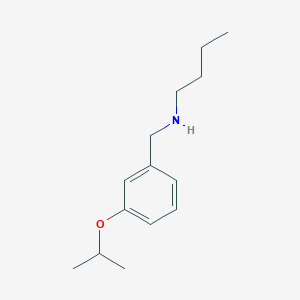![molecular formula C9H10ClN3S B8578602 3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine](/img/structure/B8578602.png)
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is a chemical compound that is a metabolite of the neonicotinoid insecticide thiacloprid. It is formed through the action of cytochrome P450 enzymes in vivo, which convert thiacloprid into descyanothiacloprid. This compound is known for its potential binding to nicotinic acetylcholine receptors, making it toxic to mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is typically synthesized through the metabolic degradation of thiacloprid. The process involves the removal of the cyano group from thiacloprid, resulting in the formation of descyanothiacloprid. This reaction is catalyzed by cytochrome P450 enzymes under specific conditions .
Industrial Production Methods
Industrial production of descyanothiacloprid is not common, as it is primarily a metabolite rather than a directly synthesized compound. the production of thiacloprid, its precursor, involves the reaction of 6-chloro-3-pyridylmethyl chloride with thiazolidine-2-thione, followed by further chemical modifications .
Chemical Reactions Analysis
Types of Reactions
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroxylated products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of descyanothiacloprid. These products can vary depending on the specific reagents and conditions used .
Scientific Research Applications
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the metabolic pathways of neonicotinoid insecticides and their degradation products.
Biology: It is used to investigate the toxicological effects of neonicotinoid metabolites on various organisms, including mammals and insects.
Medicine: Research on descyanothiacloprid helps in understanding the potential health risks associated with exposure to neonicotinoid insecticides.
Industry: It is used in environmental studies to assess the persistence and impact of neonicotinoid metabolites in soil and water
Mechanism of Action
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system. This binding disrupts neural transmission, leading to continuous stimulation of neurons and ultimately causing toxicity. The molecular targets involved include the α4β2 nicotinic acetylcholine receptors, which are critical for neural signaling .
Comparison with Similar Compounds
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine is similar to other neonicotinoid metabolites, such as imidacloprid and acetamiprid. it is unique in its specific binding affinity to nicotinic acetylcholine receptors and its distinct metabolic pathway. Similar compounds include:
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action but different metabolic products.
Acetamiprid: A neonicotinoid insecticide with similar physicochemical properties but different degradation pathways
This compound’s uniqueness lies in its specific metabolic formation and its potential toxicological effects on mammals, making it a compound of interest in various scientific research fields.
Properties
Molecular Formula |
C9H10ClN3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C9H10ClN3S/c10-8-2-1-7(5-12-8)6-13-3-4-14-9(13)11/h1-2,5,11H,3-4,6H2 |
InChI Key |
WJLMZDWUGGHQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N)N1CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[N-(2-Cyano-ethyl)-N-ethyl-amino]-propionitrile](/img/structure/B8578569.png)
![[5-Bromo-2-methyl-3-(propan-2-yloxy)phenyl]methanol](/img/structure/B8578576.png)






